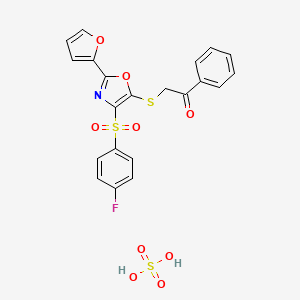
2-((4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone sulfate is a useful research compound. Its molecular formula is C21H16FNO9S3 and its molecular weight is 541.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone sulfate, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-ylmethanamine under basic conditions to yield the oxazole structure. Subsequent modifications lead to the final sulfonamide product.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial and antifungal properties. For instance, a series of oxazolone-based sulfonamides demonstrated efficacy against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties. Research has indicated that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
- Anticancer Potential : Some studies have evaluated the anticancer activity of oxazolone derivatives, suggesting that they may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in bacterial metabolism and inflammation.
- Molecular Interactions : The fluorophenyl group enhances binding affinity to biological targets, potentially increasing the compound's efficacy .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Antibacterial Efficacy : A study on oxazolone-based sulfonamides revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups significantly enhanced their potency .
- Analgesic Activity : Another research effort assessed the analgesic properties of new oxazolones in animal models. Results indicated that these compounds could effectively reduce pain responses, supporting their potential as therapeutic agents for pain management .
- Toxicological Assessment : Toxicity studies have shown that many derivatives exhibit low acute toxicity, making them suitable candidates for further development in medicinal applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | High |
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO5S2.H2O4S/c22-15-8-10-16(11-9-15)30(25,26)20-21(28-19(23-20)18-7-4-12-27-18)29-13-17(24)14-5-2-1-3-6-14;1-5(2,3)4/h1-12H,13H2;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJBMMROXWSZJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














